molecular formula C20H18N4O2 B10985300 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide

Cat. No.: B10985300
M. Wt: 346.4 g/mol
InChI Key: OJPDUWCVFOADKB-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide typically involves the reaction of indole derivatives with acetylating agents. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of indole derivatives with acetic anhydride . The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-ethylamine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry.

Antitumor Activity

One of the most promising applications of this compound is its potential antitumor activity. Similar indole derivatives have been documented to show efficacy against various cancer types, including colorectal and lung cancers. For instance, compounds structurally related to This compound have demonstrated significant cytotoxic effects on tumor cell lines such as HT29 (colon carcinoma) and H460M (lung carcinoma) through assays measuring cell viability and proliferation inhibition .

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step organic synthesis techniques, which can be tailored to produce various derivatives with potentially enhanced biological activities. For instance, modifications at different positions on the indole rings can lead to compounds with improved pharmacological profiles.

Case Studies

Several studies have explored the biological interactions and therapeutic potentials of indole derivatives:

  • Antitumor Efficacy Study : A study evaluated the cytotoxicity of indole derivatives against several human tumor cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting a potential pathway for developing new cancer therapies .
  • Antiviral Research : Indole-based compounds have also been explored for their antiviral properties. Research has shown that these compounds can inhibit viral replication through various mechanisms, indicating a broader application in infectious diseases .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic properties of similar compounds have revealed important insights into their absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding their therapeutic window and safety profiles.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors, including serotonin and dopamine receptors . This binding can modulate the activity of these receptors, leading to various biological effects such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide is unique due to its dual indole structure, which enhances its binding affinity and specificity for certain receptors. This dual structure also contributes to its diverse biological activities and potential therapeutic applications .

Biological Activity

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide, a synthetic derivative of indole, is notable for its potential biological activities. The compound features an indole structure linked by an acetamide group, which is significant in medicinal chemistry due to the diverse pharmacological properties associated with indole derivatives. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 324.4 g/mol
  • Structural Features : The compound consists of two indole moieties connected by an acetylamino group, contributing to its unique biological profile.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have shown that indole derivatives possess significant anticancer properties. For instance, the compound has been evaluated for its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
A54915.2Induction of apoptosis
C612.8Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its effectiveness varies based on structural modifications and the presence of specific functional groups.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Interaction with Biological Targets

The binding affinity of this compound to specific enzymes and receptors has been a focus of research. Preliminary studies suggest that the compound may interact with targets involved in cancer progression and microbial resistance.

Case Studies

  • Anticancer Efficacy : In a study published in MDPI, the compound was tested against multiple cancer cell lines. Results indicated that it significantly reduced cell viability, suggesting potential as a chemotherapeutic agent .
  • Antimicrobial Screening : A screening assay reported in Taylor & Francis highlighted the antimicrobial activity of various acetamides, including this compound. It was found effective against both Gram-positive and Gram-negative bacteria, with varying MIC values depending on the structure .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the indole core through cyclization reactions.
  • Acetylation to introduce the acetylamino group.

This synthetic pathway allows for modifications that can enhance biological activity or selectivity towards specific targets.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C20H18N4O2/c1-13(25)22-17-3-2-4-19-16(17)8-10-24(19)12-20(26)23-15-6-5-14-7-9-21-18(14)11-15/h2-11,21H,12H2,1H3,(H,22,25)(H,23,26)

InChI Key

OJPDUWCVFOADKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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